

An In-depth Technical Guide to 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

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Compound of Interest

	1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile
Compound Name:	
Cat. No.:	B023298

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This technical guide provides a comprehensive overview of **1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile**, a key chemical intermediate in the synthesis of various compounds, particularly in the field of pharmacology and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature

1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile is a substituted piperidine derivative. It is important to note that while this compound has numerous synonyms, it is not typically marketed as a final drug product and therefore does not have established trade names.

Synonyms: A variety of synonyms are used in literature and chemical catalogs to refer to this compound. These include:

- 4-Anilino-1-benzylpiperidine-4-carbonitrile[1]
- 1-Benzyl-4-cyano-4-(phenylamino)piperidine
- N-(1-Benzyl-4-cyanopiperidin-4-yl)aniline
- 1-Benzyl-4-cyano-4-anilinopiperidine
- 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile

- 4-Anilino-4-cyano-1-benzylpiperidine
- NSC 7300
- Fentanyl Cyanide
- REMIFENTANIL HYDROCHLORIDE IMPURITY H [EP IMPURITY][\[2\]](#)

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of **1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile** is provided below.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	968-86-5	Parchem
Molecular Formula	C ₁₉ H ₂₁ N ₃	Parchem
Molecular Weight	291.39 g/mol	[2]
Appearance	Colorless crystals	[1]
Solubility	Soluble in DMSO	Cayman Chemical

Table 2: Spectral Data

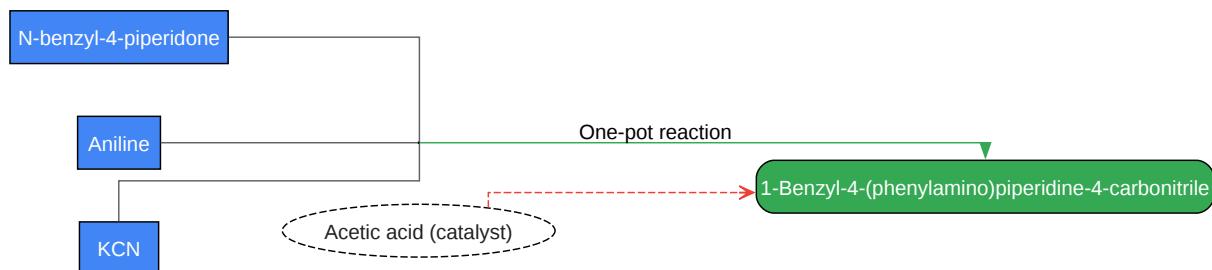
Spectrum Type	Data
¹ H NMR (250 MHz, CDCl ₃)	δ 1.92 (td, J ₁ = 3.6 Hz, J ₂ = 10.8 Hz, 2H, CH ₂), 2.29–2.53 (m, 4H, CH ₂), 2.79–2.85 (m, 2H, CH ₂), 3.56 (s, 2H, CH ₂ Ph), 3.64 (s, 1H, NH), 6.88–6.95 (m, 3H, ArH), 7.20–7.33 (m, 7H, ArH) [1]
¹³ C NMR (CDCl ₃)	δ 36.09, 49.27, 59.06, 62.58, 117.78, 120.93, 127.26, 128.96, 129.00, 129.31, 134.02, 138.00, 143.29[1]
Mass Spectrum (MALDI-TOF)	m/z 290.9 (M ⁺)[1]

Synthesis and Experimental Protocols

1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile is primarily known as a precursor in the synthesis of more complex molecules, such as porphyrin-fentanyl conjugates. These conjugates have been investigated for their potential use as sensitizers in photodynamic therapy (PDT) and boron neutron capture therapy (BNCT) for brain tumors.[1] The synthesis of the title compound is a critical step in these multi-step synthetic pathways.

Synthetic Pathway Overview

The synthesis of **1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile** is typically achieved through a one-pot reaction involving N-benzyl-4-piperidone, aniline, and a cyanide source, such as potassium cyanide, in the presence of an acid catalyst. This reaction is a variation of the Strecker amino acid synthesis.



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A simplified diagram of the one-pot synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is an optimized procedure for the synthesis of **1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile**, yielding colorless crystals.[\[1\]](#)

Materials:

- N-benzyl-4-piperidone
- Aniline
- Potassium cyanide (KCN)
- Dry dichloromethane
- Acetic acid
- Crushed ice
- 25% aqueous NaOH
- 40% aqueous K_2CO_3
- Anhydrous sodium bicarbonate

- Dichloromethane/hexane for recrystallization

Procedure:

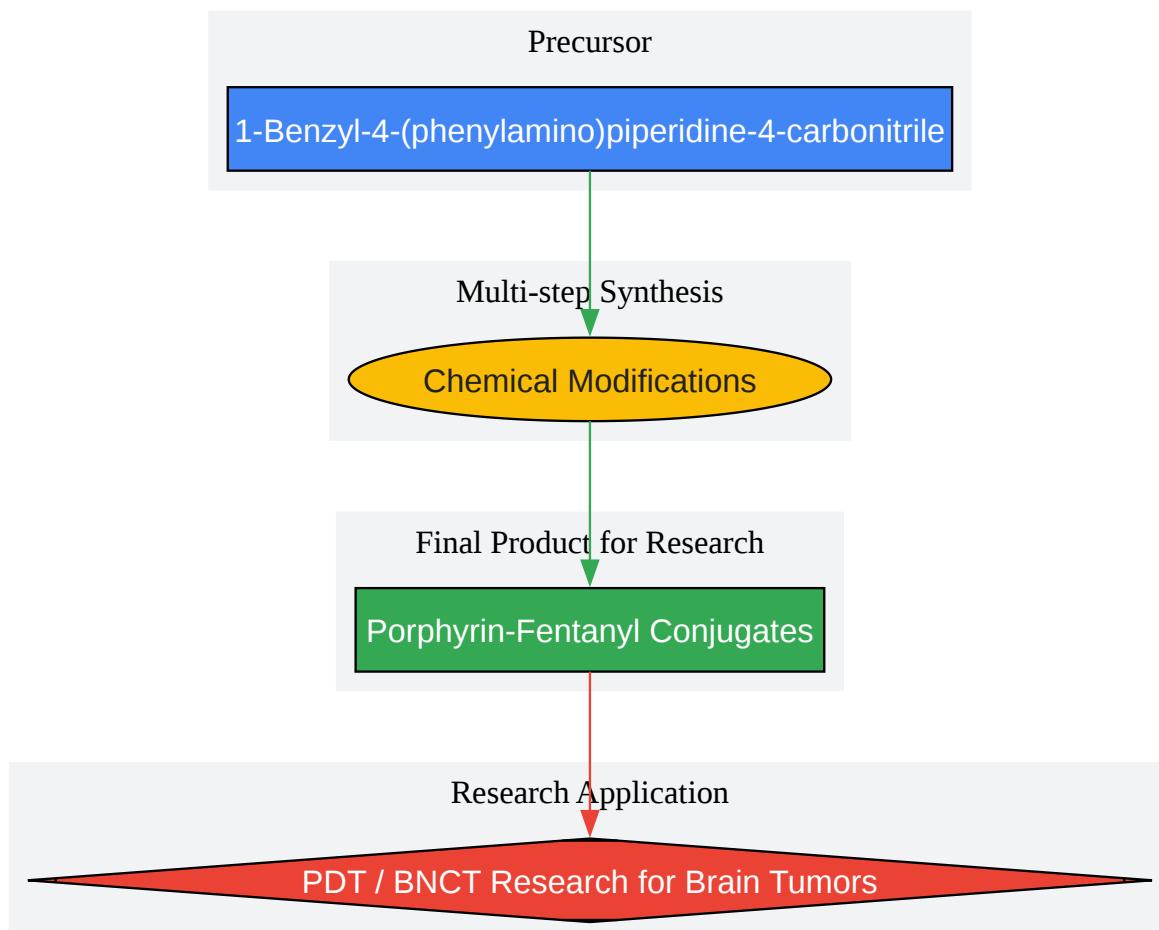
- To a 100 ml round-bottom flask under an argon atmosphere, add N-benzyl-4-piperidone (1.89 g, 10 mmol), aniline (3.7 g, 40 mmol), KCN (2.6 g, 40 mmol), and dry dichloromethane (40 ml).
- Cool the reaction mixture to 0°C and stir under argon for 20 minutes.
- Add acetic acid (1.8 g, 30 mmol) to the reaction mixture over a period of 10 minutes.
- Heat the final mixture at 50°C for 24 hours.
- After cooling to room temperature, pour the reaction mixture into crushed ice (50 g).
- Neutralize the mixture with 25% aqueous NaOH and adjust the pH to approximately 10 using 40% aqueous K₂CO₃.
- Collect the organic phase and extract the aqueous layer with dichloromethane (2 x 25 ml).
- Dry the combined organic extracts over anhydrous sodium bicarbonate and concentrate under reduced pressure to obtain a yellow solid.
- Purify the yellow crystals by recrystallization from dichloromethane/hexane to yield colorless crystals of **1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile**.

Biological Activity and Signaling Pathways

Currently, there is a lack of published data on the specific biological activity, mechanism of action, or direct involvement in signaling pathways of **1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile** itself. Its primary significance in the scientific literature is as a chemical intermediate.

While some derivatives of related benzylpiperidine compounds have been investigated for activities such as anti-acetylcholinesterase effects, these findings are not directly attributable to the title compound.

The main application of this compound is as a precursor in the synthesis of fentanyl analogues and derivatives for research purposes. The logical relationship of its use in this context is illustrated below.



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References

- 1. 4-Anilino-1-benzylpiperidine-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
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